N-Benzylnortropine is a compound related to a class of drugs that includes benztropine and its analogs. These compounds are known for their ability to interact with various neurotransmitter systems, particularly the dopamine transporter (DAT) and muscarinic receptors. Benztropine, a well-known antiparkinson drug, has been studied extensively for its pharmacological effects, which include dopamine uptake inhibition and antimuscarinic actions. The research on N-substituted benztropine analogs has provided insights into their potential therapeutic applications, including the treatment of cocaine abuse and cancer, as well as their unique pharmacological profiles that differ from classical dopamine uptake blockers like cocaine23478.
The mechanism of action of N-Benzylnortropine and related compounds involves the modulation of neurotransmitter systems in the central nervous system. Classical benzodiazepines, for example, enhance GABA(A) receptor function, leading to sedative, anticonvulsant, and muscle relaxant effects1. Benztropine analogs, on the other hand, have high affinity for the dopamine transporter, inhibiting dopamine uptake. However, unlike cocaine, they exhibit reduced efficacy and have behavioral effects that differ significantly due to their diminished muscarinic-M1 receptor affinity2. Additionally, benztropine has been shown to suppress tumor growth and metastasis by targeting the dopamine transporter DAT/SLC6A3 and reducing STAT3, indicating a potential role in cancer therapeutics3. Furthermore, N-substituted benztropine analogs have been found to possess affinity for sigma receptors, which may contribute to their ability to antagonize cocaine self-administration and other effects of cocaine4.
Studies have shown that N-substituted benztropine analogs, due to their high affinity for the dopamine transporter and reduced muscarinic receptor affinity, can diminish the cocaine-like effects and have a long duration of action. These properties make them potential leads for the development of medications to treat cocaine abuse2. For instance, certain BZT analogs have been shown to decrease cocaine self-administration in rats, suggesting low abuse liability and potential for clinical development as treatments for cocaine dependence7.
Benztropine has been repurposed in cancer research, where it significantly inhibited tumoroid formation, cancer cell survival, and reduced the activity of pro-tumorigenic factors such as STAT3, NF-κB, and β-catenin. It also directly targeted the dopamine transporter DAT/SLC6A3, which is associated with poor prognosis in cancer patients. These findings support the repurposing of benztropine for anticancer research and therapeutics3.
The pharmacological profile of benztropine and its analogs in neuropharmacology is distinct from classical dopamine uptake blockers. While they stimulate locomotor activity, they do so with lower efficacy compared to cocaine. Moreover, they do not fully reproduce the discriminative stimulus effects of cocaine, indicating a different behavioral profile that could be beneficial in treating cocaine dependence without the risk of abuse8.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4